molecular formula C17H14N2O3S B251316 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B251316
M. Wt: 326.4 g/mol
InChI Key: CMAJMWONJVXVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as DMBC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. DMBC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been found to be non-toxic at low concentrations. However, this compound has some limitations for use in lab experiments. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not yet been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the investigation of this compound as a potential treatment for cancer. Further research is also needed to elucidate the mechanism of action of this compound and its potential applications in other disease areas, such as diabetes and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease areas.

Synthesis Methods

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2,3-dihydroxybenzoic acid to form an intermediate product. The intermediate product is then treated with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 5-aminosalicylic acid to give this compound.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential as a neuroprotective agent and as a treatment for diabetes.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-9-5-10(2)15-14(6-9)23-17(18-15)19-16(20)11-3-4-12-13(7-11)22-8-21-12/h3-7H,8H2,1-2H3,(H,18,19,20)

InChI Key

CMAJMWONJVXVDN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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